BMS-538203
Description
BMS-538203 (CAS 543730-41-2) is a small-molecule inhibitor targeting HIV-1 integrase, a critical enzyme for viral replication that facilitates the integration of viral DNA into the host genome . Its chemical structure, (Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid, confers specificity for the integrase active site, blocking its catalytic activity .
Properties
Molecular Formula |
C12H12FNO5 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18) |
InChI Key |
GACIOSIZKMLELV-UHFFFAOYSA-N |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-538203 typically involves multi-step organic reactions. One common approach is to start with the fluoro-benzyl derivative, which undergoes a series of reactions including methoxylation, carbamoylation, and hydroxylation to introduce the desired functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
BMS-538203 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluoro-benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
BMS-538203 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of BMS-538203 involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain enzymes or receptors, while the methoxy-carbamoyl group can modulate the compound’s reactivity and stability. The hydroxy-acrylic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 269.23 g/mol .
- Solubility : Soluble in DMSO; recommended storage at -20°C (stable for 1 month) or -80°C (stable for 6 months) .
- Purity : >98% (research grade) .
- Mechanism : Inhibits strand transfer, a critical step in the integrase-mediated integration process .
BMS-538203 has been utilized in preclinical studies to elucidate integrase inhibition mechanisms and evaluate combination therapies. For example, in combination with other antiretrovirals, it demonstrated synergistic effects (Combination Index = 0.48 at 50% HIV inhibition) . However, it remains restricted to research use due to its experimental status .
Comparison with Similar Compounds
HIV Integrase Inhibitors
The following table compares this compound with clinically approved and investigational integrase inhibitors:
Key Differentiators
- Potency : Second-generation inhibitors like Dolutegravir and Bictegravir exhibit lower IC₅₀ values (2.7–7.5 nM) compared to this compound, suggesting superior efficacy .
- Clinical Utility : this compound lacks pharmacokinetic data for human use, whereas approved inhibitors (e.g., Raltegravir) have optimized bioavailability and dosing regimens .
Combination Therapy
In vitro studies show this compound synergizes with entry inhibitors (e.g., BMS-626529) and reverse transcriptase inhibitors (e.g., Tenofovir), achieving Combination Indices (CI) as low as 0.44–0.70 at 50–90% HIV inhibition . This contrasts with Dolutegravir-based regimens, which are typically combined with nucleoside analogs for first-line therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
